3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-6-12(18-15)19-13(17-8)11(7-16-19)9-2-4-10(14)5-3-9/h2-7,18H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEPCPCGLXTVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with chlorophenyl-substituted pyrazolo[1,5-a]pyrimidine precursors. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 5-methylpyrazolo[1,5-a]pyrimidine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The hydrazinyl group at position 7 and the chlorophenyl substituent facilitate nucleophilic displacement reactions. For example:
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Reaction with morpholine : Under basic conditions (K₂CO₃, room temperature), the hydrazinyl group is replaced by morpholine, yielding 4-{5-chloro-2-methylpyrazolo[[1,5-a]]pyrimidin-7-yl}morpholine with 94% efficiency .
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Selectivity : The chlorine atom at position 7 exhibits higher reactivity due to electron-withdrawing effects of the pyrimidine ring, enabling regioselective substitutions .
Table 1: SNAr Reaction Conditions and Yields
| Nucleophile | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Morpholine | K₂CO₃ | THF | RT | 94 |
| Hydrazine | Et₃N | Ethanol | Reflux | 92 |
Condensation Reactions
The hydrazinyl group participates in condensation with carbonyl compounds:
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Hydrazone formation : Reacting with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux forms hydrazone derivatives. For instance, 3-(4-chlorophenyl)-5-methyl-7-[(Z)-2-phenylethenyl]pyrazolo[[1,5-a]]pyrimidin-2-amine is synthesized in 71% yield .
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Mechanism : The reaction proceeds via nucleophilic attack of the hydrazinyl nitrogen on the carbonyl carbon, followed by dehydration .
Oxidative Cross-Dehydrogenative Coupling (CDC)
The pyrazolo[[1,5-a]]pyrimidine core undergoes oxidative coupling with arylacetylenes or styrenes:
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Reaction with chalcones : Using acetic acid (6 equivalents) under an oxygen atmosphere, CDC yields 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[[1,5-a]]pyridine-3-carboxylic acid ethyl ester (4a ) in 94% yield .
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By-product control : Excess acetic acid suppresses triazolo[[1,5-a]]pyridine formation, favoring the desired product .
Functionalization via Aminolysis
The hydrazinyl group enables post-synthetic modifications:
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Amidation : Microwave-assisted reaction with 3-morpholinopropanamine in DMF converts ethyl esters to amides (e.g., 5h ) with 80% yield on a gram scale .
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Scalability : Silica gel-mediated aminolysis ensures high purity without column chromatography .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. The structural modifications of such compounds can enhance their potency against various cancer cell lines. For instance, studies have shown that the introduction of hydrazinyl groups can improve the interaction with biological targets involved in cancer progression.
Inhibitors of Enzymatic Activity
3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine has been investigated as a potential inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme implicated in various physiological processes including pain and inflammation. Structure-activity relationship (SAR) studies have demonstrated that modifications to this compound can significantly enhance its inhibitory potency .
Structure-Activity Relationship (SAR) Studies
The SAR of pyrazolo[1,5-a]pyrimidine derivatives highlights the importance of specific substituents in modulating biological activity. Key findings include:
- Substituent Effects : The presence of a chlorophenyl group at position 4 and a hydrazinyl group at position 7 is crucial for maintaining high activity levels.
- Potency Enhancement : Modifying the hydrophobicity and steric properties of substituents can lead to improved binding affinity and selectivity for target enzymes .
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer efficacy of this compound against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that this compound exhibited significant cytotoxic effects, with IC50 values indicating effective dose ranges for therapeutic application.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an NAPE-PLD inhibitor. High-throughput screening identified it as a lead compound with favorable pharmacokinetic properties. Subsequent in vivo studies confirmed its efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Research | Significant cytotoxic effects against various cancer cell lines. |
| Enzyme Inhibition | Potential inhibitor of NAPE-PLD with implications for pain management. |
| Medicinal Chemistry | Structural modifications enhance biological activity and selectivity. |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives and Their Properties
Substituent Effects on Bioactivity
Chlorophenyl Groups :
- The presence of a 4-chlorophenyl group (as in Compound 11f and 12b) enhances antiproliferative and enzyme inhibitory activities. Electron-withdrawing chlorine atoms improve binding affinity to hydrophobic pockets in target enzymes .
- Comparatively, 3-(2,4-Dichlorophenyl)-...pyrazolo[1,5-a]pyrimidine shows amplified bioactivity due to additional chlorine atoms, suggesting a synergistic effect of halogenation .
Hydrazinyl vs. Piperidinyl/Phenyl Substituents :
- The hydrazinyl group in 3-(4-Chlorophenyl)-7-hydrazinyl-...pyrimidine may contribute to hydrogen bonding with enzyme active sites, as seen in derivative 12b’s α-amylase inhibition .
- In contrast, piperidinyl or morpholinyl substituents (e.g., 3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)...) enhance solubility and pharmacokinetic properties but may reduce mutagenicity risks compared to phenyl derivatives .
Methyl and Trifluoromethyl Groups: Methyl groups (e.g., at position 5 in the target compound) improve metabolic stability. Trifluoromethyl substituents (as in ’s compound) increase lipophilicity and bioavailability, critical for antitrypanosomal activity .
Biological Activity
The compound 3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest due to its diverse biological activities. This article focuses on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Synthesis of this compound
The synthesis of this compound typically involves the hydrazinylation of 5-methylpyrazolo[1,5-a]pyrimidine derivatives. As outlined in the literature, the reaction often employs hydrazine hydrate under controlled conditions to yield high purity and yield of the desired product. For example, a study reported a yield of 92% when synthesizing related hydrazinyl derivatives through nucleophilic aromatic substitution reactions .
Anticancer Activity
Research indicates that This compound exhibits potent anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as 16.61 µg/mL and 14.32 µg/mL respectively, demonstrating its potential as an anticancer agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using the DPPH free radical scavenging assay, it was found to exhibit strong antioxidant activity comparable to standard ascorbic acid. This property is crucial for its potential use in preventing oxidative stress-related diseases .
Enzyme Inhibition
In addition to its anticancer and antioxidant activities, studies have shown that This compound acts as an inhibitor for various enzymes. Notably, it has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and gastric ulcers .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence its potency. For instance, substituents at the 4-position of the phenyl ring have been shown to enhance anticancer activity . A comprehensive SAR analysis indicated that certain structural modifications could lead to a tenfold increase in potency against specific biological targets .
Study 1: Anticancer Efficacy
A recent study evaluated a series of hydrazino-fused pyrazolo[1,5-a]pyrimidines for their anticancer properties. The results indicated that compounds structurally similar to This compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 10 to 20 µg/mL depending on their substituents .
Study 2: Antioxidant Properties
In another investigation focused on antioxidant activities, several derivatives were synthesized and tested using both DPPH and ABTS assays. The results confirmed that the presence of the chlorophenyl group significantly enhanced radical scavenging activity compared to unsubstituted analogs .
Q & A
Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation of 3-(4-chlorophenyl)pyrazol-5-amine with β-diketones or chalcones, followed by hydrazine substitution. For example:
- Cyclocondensation : Reacting 3-(4-chlorophenyl)pyrazol-5-amine with symmetrical or unsymmetrical β-diketones under reflux conditions yields the pyrazolo[1,5-a]pyrimidine core. Adjusting diketone substituents (e.g., methyl, trifluoromethyl) allows control over positions 5 and 7 .
- Hydrazine Substitution : A 7-chloro intermediate (e.g., 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine) can undergo nucleophilic substitution with hydrazine. This step often requires polar solvents (e.g., DMF) and elevated temperatures (65–80°C) to achieve yields of ~65–70% .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular geometry, bond angles, and substituent positions. For example, orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters (e.g., a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) are typical for pyrazolo[1,5-a]pyrimidines .
- Spectroscopy :
Q. What are the primary biological activities reported for this compound?
Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivities:
- Enzyme Inhibition : Derivatives with hydrazinyl groups show potential as kinase inhibitors (e.g., KDR kinase) and phosphodiesterase (PDE) inhibitors, with IC50 values in the micromolar range .
- Receptor Modulation : The 4-chlorophenyl and hydrazinyl groups enhance interactions with peripheral benzodiazepine receptors (PBRs) and CRF1 antagonists, making them candidates for neuropharmacological studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of hydrazinyl substitution at position 7?
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) improve nucleophilicity of hydrazine. Adding catalytic potassium carbonate (K2CO3) accelerates substitution .
- Temperature Control : Reactions at 65–80°C minimize side products (e.g., hydrolysis) while maintaining hydrazine reactivity. Microwave-assisted synthesis can reduce reaction time by 50% .
- Purification : Recrystallization from ethanol/acetone (1:1) or cyclohexane/CH2Cl2 (1:1) enhances purity (>98%) .
Q. What computational methods are used to predict the binding affinity of this compound with target enzymes?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the hydrazinyl group and enzyme active sites (e.g., PDE or kinase domains). Electrostatic potential maps highlight nucleophilic regions for hydrogen bonding .
- QSAR Analysis : Hansch correlation models correlate substituent hydrophobicity (π) and steric effects (Es) with inhibitory constants (Ki). For example, longer alkyl chains at position 5 increase PDE inhibition .
Q. How to resolve discrepancies in biological activity data across different studies?
- Assay Standardization : Discrepancies in IC50 values (e.g., PDE inhibition) may arise from enzyme source variations (e.g., beef heart vs. rabbit lung). Use uniform enzyme batches and control inhibitors (e.g., theophylline) .
- Metabolic Stability Testing : Hydrazinyl derivatives may undergo oxidation in vitro. Assess metabolic stability using liver microsomes and adjust substituents (e.g., trifluoromethyl groups) to enhance resistance .
- Crystallographic Validation : Compare X-ray structures of enzyme-ligand complexes to confirm binding modes. For example, clashes with hydrophobic pockets may explain reduced activity in certain derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
